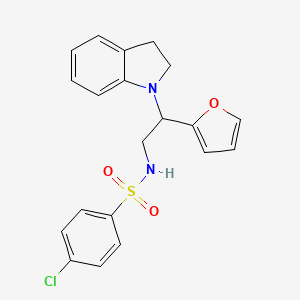

![molecular formula C6H6F2O3 B2373712 (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2287238-40-6](/img/structure/B2373712.png)

(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

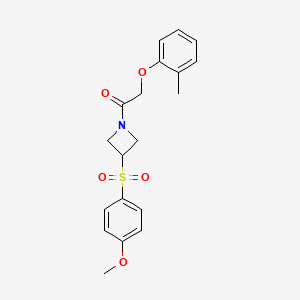

The compound is a derivative of 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid . This class of compounds is characterized by a bicyclic structure with a three-membered ring fused to a six-membered ring. The presence of carboxylic acid and difluoro groups suggest potential reactivity and polarity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1R,5S-Bicyclo[3.1.0]hexan-2-one have been synthesized using catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a bicyclic framework with a three-membered ring fused to a six-membered ring. The presence of difluoro groups may introduce elements of polarity and reactivity .Scientific Research Applications

Bioanalysis and Neuroscience

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a variant of the compound , has been extensively utilized in neuroscience, particularly as a model compound in studies evaluating antipsychotic drugs for treating schizophrenia. A novel method using precolumn derivatization with pentafluorobenzoyl chloride reagent coupled to liquid chromatography/mass spectrometry was developed for determining LY379268 in rat plasma, highlighting its significance in bioanalytical and neurological research (Benitex et al., 2014).

Organic Synthesis

The compound (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been synthesized using dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. This showcases the compound's utility in organic synthesis, particularly in the context of cyclopropanation, a chemical reaction involving the formation of cyclopropane rings (Doyle et al., 2003).

Lipase-Catalyzed Synthesis

An efficient method was developed for the preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane using lipase-catalyzed synthesis. This method demonstrates the compound's importance in synthesizing chiral synthons for further chemical applications (Tsuji et al., 1999).

Stereoselective Reactions

The compound's derivatives have been explored in stereoselective reactions, such as the preparation of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate. This highlights its role in synthesizing complex molecules, including pharmaceuticals (Kallam et al., 2017).

Properties

IUPAC Name |

(1R,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O3/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10)/t3-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIXFSWHFFLQKS-WUJLRWPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2(F)F)(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@](C2(F)F)(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)

![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)